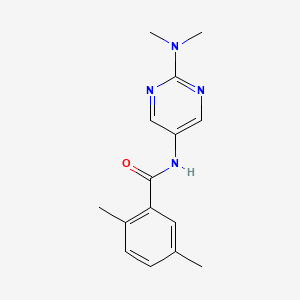

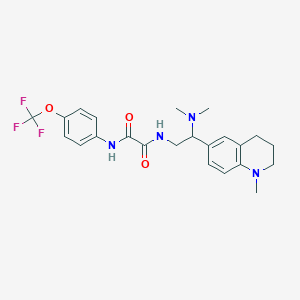

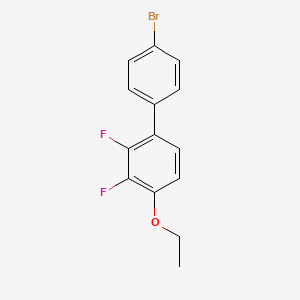

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and pH-Sensing Applications

One area of research involves the synthesis and characterization of derivatives with photophysical properties and applications in pH sensing. For instance, the study by Yan et al. (2017) discusses the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, highlighting their potential as colorimetric pH sensors and logic gates due to their protonation-induced dramatic color changes, which could indicate similar applications for N-(2-(dimethylamino)pyrimidin-5-yl)-2,5-dimethylbenzamide (Yan et al., 2017).

Cyclin-Dependent Kinase Inhibition

Research into the inhibition of cyclin-dependent kinases (CDKs) by pyrimidine derivatives, as detailed by Wang et al. (2004), involves the synthesis and structure-activity relationship (SAR) analysis of 2-anilino-4-(thiazol-5-yl)pyrimidines. These compounds show potent inhibitory activity against CDK2, which is critical for cell cycle regulation, suggesting potential therapeutic applications in cancer treatment. This could imply a framework for investigating this compound in similar contexts (Wang et al., 2004).

Synthesis of Aplysinopsin Analogues

The synthesis of aplysinopsin analogues from pyrimidinetriones, as explored by Selič and Stanovnik (2001), involves the creation of six-membered rings with potential pharmacological properties. This type of research indicates the chemical versatility of pyrimidine derivatives and their potential for generating bioactive molecules, which could extend to the synthesis and exploration of this compound for similar applications (Selič & Stanovnik, 2001).

Histone Deacetylase Inhibition

The discovery of compounds that selectively inhibit histone deacetylases (HDACs), which play a significant role in gene expression and cancer progression, is another research area. The study by Zhou et al. (2008) introduces a compound that selectively inhibits HDACs 1-3 and 11, demonstrating antitumor activity and indicating a potential pathway for researching this compound in the context of cancer therapy and epigenetic regulation (Zhou et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit immune-activated nitric oxide production .

Biochemical Pathways

Related compounds have been shown to impact the nitric oxide pathway .

Result of Action

Related compounds have been found to inhibit immune-activated nitric oxide production .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can impact the effectiveness and stability of many chemical compounds .

Properties

IUPAC Name |

N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-10-5-6-11(2)13(7-10)14(20)18-12-8-16-15(17-9-12)19(3)4/h5-9H,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOIZCCJEALAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methylpyridin-3-yl)oxy]acetohydrazide](/img/structure/B2480424.png)

![2,5-dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2480425.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)

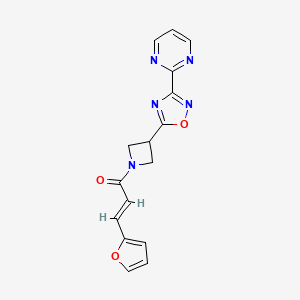

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)